Polar Surface Area and Lipophilicity Differentiate 8-Oxoocta-4,6-dienoic Acid from the Non-Oxo Analog Tuataric Acid, Impacting Membrane Permeability and Formulation Behavior
The presence of the terminal aldehyde (8-oxo) group in 8-oxoocta-4,6-dienoic acid increases its topological polar surface area (TPSA) to 54.37 Ų compared with 37.30 Ų for the non-oxo analog octa-4,6-dienoic acid (tuataric acid backbone), a 45.6% increase . Concurrently, the computed LogP decreases from 1.98 (octa-4,6-dienoic acid) to 1.16 (8-oxoocta-4,6-dienoic acid), a reduction of 0.82 log units, reflecting substantially higher hydrophilicity . These differences place the two compounds in distinct physicochemical space, with implications for passive membrane permeability, aqueous solubility, and chromatographic behavior.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | TPSA = 54.37 Ų; LogP = 1.16 |
| Comparator Or Baseline | Octa-4,6-dienoic acid (tuataric acid core): TPSA = 37.30 Ų; LogP = 1.98 |
| Quantified Difference | ΔTPSA = +17.07 Ų (+45.6%); ΔLogP = −0.82 (−41.4%) |
| Conditions | Computed physicochemical parameters from ChemSrc database entries for CAS 922508-91-6 and CAS 62765-17-7 respectively |
Why This Matters
For procurement decisions in medicinal chemistry programs, the 0.82 log unit lower LogP of 8-oxoocta-4,6-dienoic acid predicts meaningfully different ADME behavior compared to its non-oxo analog, making it the preferred choice when increased aqueous solubility or reduced non-specific protein binding is desired.
